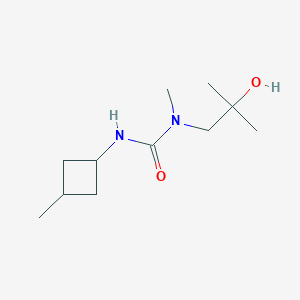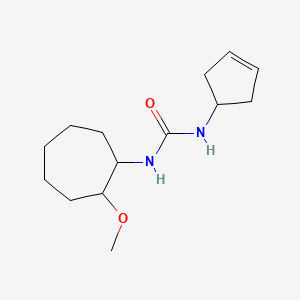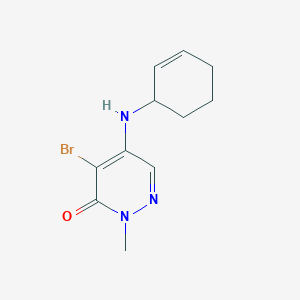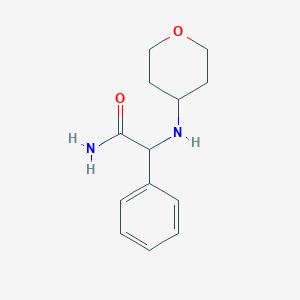
1-Benzothiophen-5-yl(piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzothiophen-5-yl(piperidin-1-yl)methanone, also known as BPMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BPMP belongs to the class of compounds known as arylalkylamines, which have been found to exhibit a range of biological activities. In
Mécanisme D'action
The mechanism of action of 1-Benzothiophen-5-yl(piperidin-1-yl)methanone is not fully understood, but it is believed to involve the modulation of dopamine and serotonin neurotransmission. 1-Benzothiophen-5-yl(piperidin-1-yl)methanone has been found to act as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic properties. It has also been found to inhibit the reuptake of serotonin, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects
1-Benzothiophen-5-yl(piperidin-1-yl)methanone has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 1-Benzothiophen-5-yl(piperidin-1-yl)methanone has also been found to improve motor function and reduce neuroinflammation in animal models of Parkinson's disease. In addition, 1-Benzothiophen-5-yl(piperidin-1-yl)methanone has been found to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
1-Benzothiophen-5-yl(piperidin-1-yl)methanone has several advantages for lab experiments, including its high potency and selectivity for dopamine and serotonin receptors. However, it also has some limitations, such as its poor solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on 1-Benzothiophen-5-yl(piperidin-1-yl)methanone. One area of focus is the development of more efficient synthesis methods for 1-Benzothiophen-5-yl(piperidin-1-yl)methanone. Another area of research is the exploration of 1-Benzothiophen-5-yl(piperidin-1-yl)methanone's potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Huntington's disease. Additionally, further studies are needed to fully understand the mechanism of action of 1-Benzothiophen-5-yl(piperidin-1-yl)methanone and its potential side effects.
Méthodes De Synthèse
1-Benzothiophen-5-yl(piperidin-1-yl)methanone can be synthesized by a multi-step process that involves the reaction of 1-benzothiophene with piperidine, followed by the addition of a methanone group. The final product is obtained through a purification process that involves recrystallization. 1-Benzothiophen-5-yl(piperidin-1-yl)methanone can also be synthesized through other methods, such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
Applications De Recherche Scientifique
1-Benzothiophen-5-yl(piperidin-1-yl)methanone has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antipsychotic properties. It has been studied as a potential treatment for various diseases, such as Parkinson's disease, schizophrenia, and chronic pain. 1-Benzothiophen-5-yl(piperidin-1-yl)methanone has also been found to have neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
1-benzothiophen-5-yl(piperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS/c16-14(15-7-2-1-3-8-15)12-4-5-13-11(10-12)6-9-17-13/h4-6,9-10H,1-3,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQKILHVZGDCNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC3=C(C=C2)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzothiophen-5-yl(piperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Bicyclo[2.2.1]heptanylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7630448.png)


![N,2-dimethyl-6-[(5-methyl-1,3-oxazol-2-yl)methylamino]benzamide](/img/structure/B7630473.png)


![1-(Cyclobutylmethyl)-1-methyl-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7630488.png)

![3-bromo-5-fluoro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]aniline](/img/structure/B7630499.png)



![2-Methyl-1-[2-(1-thiophen-2-ylethylamino)ethylsulfanyl]propan-2-ol](/img/structure/B7630541.png)
![5-ethyl-N-[2-(4-hydroxyanilino)-2-oxoethyl]-4-methylfuran-2-carboxamide](/img/structure/B7630544.png)